N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide
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Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide is a chemical compound that combines a tetrahydronaphthalene moiety with a thiophene-2-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Naphthalene derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting serotonin receptors.
Biological Studies: The compound is used in research to understand its effects on various biological pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as serotonin receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds also target serotonin receptors and have similar structural features.
Tetralin: A simpler compound with a tetrahydronaphthalene moiety, used in various chemical applications.
Uniqueness
N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide is unique due to the combination of the tetrahydronaphthalene and thiophene-2-sulfonamide groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C14H15NO2S2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H15NO2S2/c16-19(17,14-9-4-10-18-14)15-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9-10,13,15H,3,6,8H2 |
InChI Key |
LVPBIMQOCRNECY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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